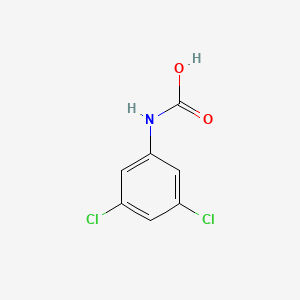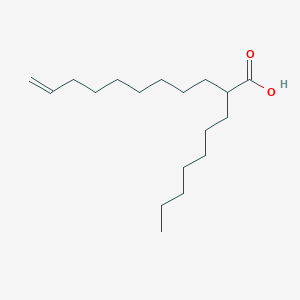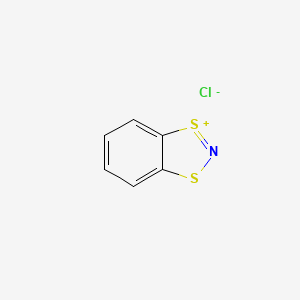
1,1'-Biphenyl, bromopentachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, bromopentachloro- is a chemical compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with five chlorine atoms and one bromine atom attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromopentachloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of biphenyl. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, bromopentachloro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and efficiency, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, bromopentachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and halogenation patterns .
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, bromopentachloro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, bromopentachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler biphenyl derivative without halogenation.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Brominated Biphenyls: Compounds with bromine atoms attached to the biphenyl structure.
Uniqueness: 1,1’-Biphenyl, bromopentachloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
104549-47-5 |
|---|---|
Molekularformel |
C12H4BrCl5 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C12H4BrCl5/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |
InChI-Schlüssel |
DNBLKAHMOIHUOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


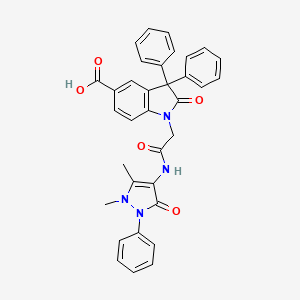
![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)

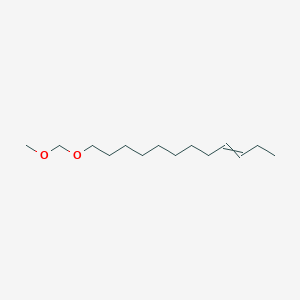

![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
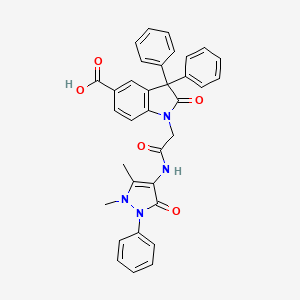
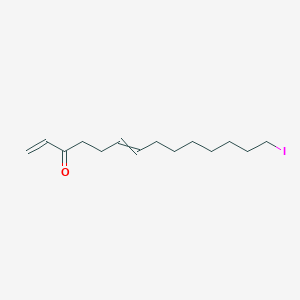
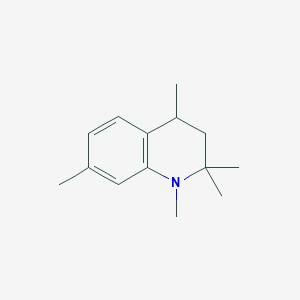
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)

